molecular formula C23H30N2O B12753059 Vhz6RT776L CAS No. 61311-01-1

Vhz6RT776L

Cat. No.: B12753059
CAS No.: 61311-01-1
M. Wt: 350.5 g/mol
InChI Key: WLHCNEPBQJOHKW-HSZRJFAPSA-N
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Preparation Methods

The preparation of Vhz6RT776L involves synthetic routes that include the use of pyrrolopyridine-structure compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Vhz6RT776L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Comparison with Similar Compounds

Vhz6RT776L can be compared with other JAK inhibitors, such as tofacitinib and ruxolitinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and specific inhibitory activity. Other similar compounds include pyridazine and pyrrolopyridine derivatives, which also exhibit inhibitory activity on JAK family proteins . The uniqueness of this compound lies in its specific molecular interactions and potential for drug development.

Properties

CAS No.

61311-01-1

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1

InChI Key

WLHCNEPBQJOHKW-HSZRJFAPSA-N

Isomeric SMILES

CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Canonical SMILES

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

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